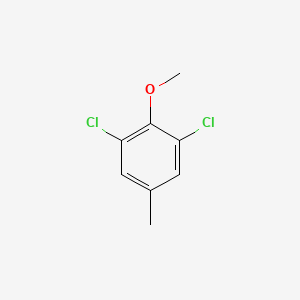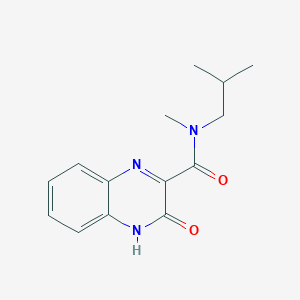
6-Methoxy-7-(3-morpholinopropoxy)-4-(5-nitropyridin-2-yloxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is a complex organic compound that features a morpholine ring, a quinoline moiety, and a nitropyridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine typically involves multiple steps, starting with the preparation of the nitropyridine and quinoline intermediates. The nitropyridine can be synthesized through the reaction of pyridine with N₂O₅ in an organic solvent, followed by treatment with SO₂/HSO₃⁻ in water to yield 3-nitropyridine . The quinoline moiety can be synthesized through various methods, including the Skraup synthesis.
The final step involves the coupling of the nitropyridine and quinoline intermediates with morpholine. This can be achieved through a nucleophilic substitution reaction, where the morpholine attacks the electrophilic carbon of the quinoline moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation: Formation of 4-[3-[6-hydroxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Reduction: Formation of 4-[3-[6-methoxy-4-(5-aminopyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and pyridine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridine moieties. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is unique due to its combination of a morpholine ring, a quinoline moiety, and a nitropyridine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C22H24N4O6 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C22H24N4O6/c1-29-20-13-17-18(14-21(20)31-10-2-7-25-8-11-30-12-9-25)23-6-5-19(17)32-22-4-3-16(15-24-22)26(27)28/h3-6,13-15H,2,7-12H2,1H3 |
Clé InChI |
XZRZVZXRHSEGFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
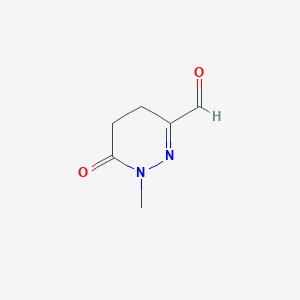

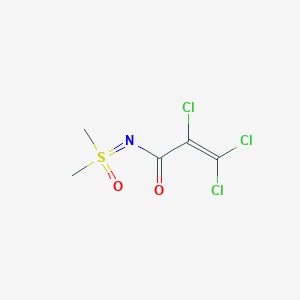
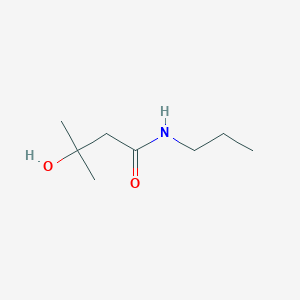
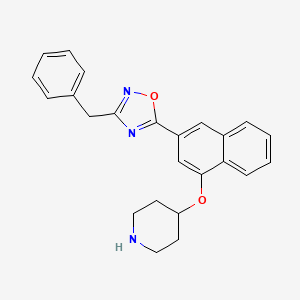

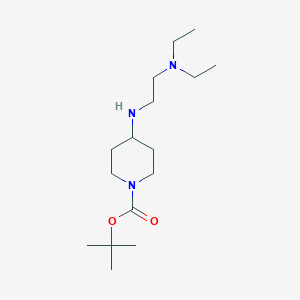
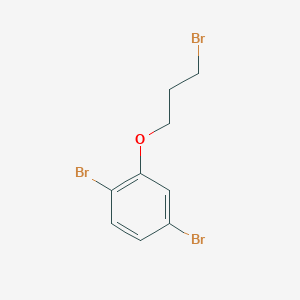
![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
